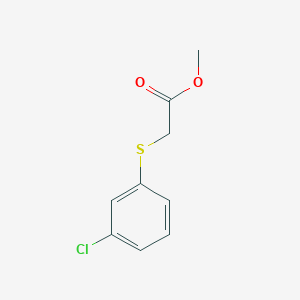
Methyl 2-(3-chlorophenyl)sulfanylacetate
Overview
Description
Methyl 2-(3-chlorophenyl)sulfanylacetate, also known as Methyl 3-chlorothiophene-2-acetate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thioesters and has a molecular weight of 248.73 g/mol.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
This compound 2-(3-chlorophenyl)sulfanylacetate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, it has been reported to exhibit anti-microbial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized using a simple synthetic route. However, it has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been reported to exhibit neuroprotective effects and may be useful in preventing or slowing the progression of this disease. Another potential direction is to investigate its potential use in the treatment of diabetes. It has been reported to exhibit anti-diabetic effects and may be useful in regulating blood glucose levels. Finally, further research is needed to fully understand the mechanism of action of this compound 2-(3-chlorophenyl)sulfanylacetate and to identify additional therapeutic applications.
Conclusion
In conclusion, this compound 2-(3-chlorophenyl)sulfanylacetate is a promising compound with potential therapeutic applications. Its synthesis method is relatively simple and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action is not fully understood, but it may exert its effects by modulating various signaling pathways and inhibiting the activity of various enzymes. Despite some limitations, this compound 2-(3-chlorophenyl)sulfanylacetate has several advantages for lab experiments and there are several future directions for research on this compound.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)sulfanylacetate 2-(3-chlorophenyl)sulfanylacetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
methyl 2-(3-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPCINHJIFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


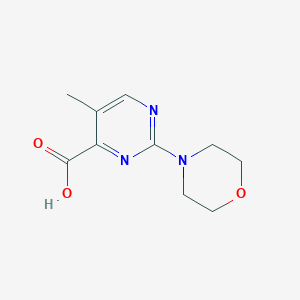

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)
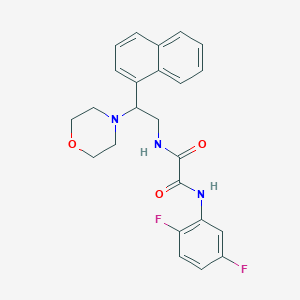

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)
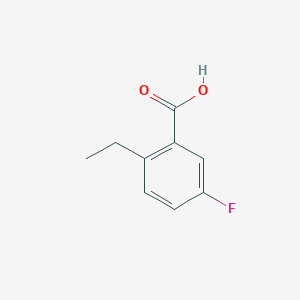
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

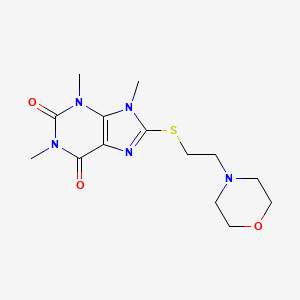
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)